molecular formula C11H13BrN2O B1380191 6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1501214-54-5

6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B1380191
CAS No.: 1501214-54-5
M. Wt: 269.14 g/mol
InChI Key: ICFZYSATUZBWOF-UHFFFAOYSA-N
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Description

6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (: See COA

Properties

IUPAC Name

6-bromo-3,3,4-trimethyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFZYSATUZBWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(N1C)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting materials: 3,3,4-trimethyl-o-phenylenediamine derivatives.
  • Cyclization: The diamine reacts with methyl or ethyl oxalate or related 1,2-dicarbonyl compounds under acidic or basic conditions to form the tetrahydroquinoxaline ring system.
  • Bromination: The resulting tetrahydroquinoxaline is selectively brominated at the 6-position using N-bromosuccinimide (NBS) in the presence of radical initiators like AIBN, under controlled temperature to prevent over-bromination.

Research Data:

  • Bromination typically occurs at the activated aromatic position, which is the 6-position in the quinoxaline ring, due to the electron-donating methyl groups at positions 3 and 4, which activate the ring toward electrophilic substitution.

Functionalization via Nucleophilic Aromatic Substitution and Ring Closure

This method involves initial synthesis of a suitably substituted precursor, such as a 2-amino derivative, followed by bromination and subsequent ring closure.

Procedure:

  • Step 1: Synthesis of 2-amino-3,3,4-trimethylbenzene derivatives.
  • Step 2: Bromination at the 6-position using NBS or bromine in acetic acid, with reaction conditions optimized to achieve regioselectivity.
  • Step 3: Cyclization through condensation with suitable carbonyl compounds (e.g., formic acid derivatives) under reflux, leading to the formation of the tetrahydroquinoxalinone core.

Research Data:

  • This route is supported by patent CN103880745A, where 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives are synthesized via multi-step reduction, amidation, and ring closure, highlighting the versatility of starting from brominated precursors.

Multi-step Synthesis via Intermediate Formation and Cyclization

A more elaborate approach involves the preparation of key intermediates such as 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoxaline, followed by oxidation or ring closure steps to form the final compound.

Procedure:

  • Step 1: Synthesis of 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoxaline via reduction of corresponding nitro or nitrile precursors.
  • Step 2: Cyclization with formic acid or other formylating agents to form the quinoxalinone ring.
  • Step 3: Final oxidation or functionalization to achieve the tetrahydroquinoxalin-2-one structure.

Research Data:

  • The patent CN103880745A describes a four-step synthesis involving reduction, amidation, ring closure, and hydrolysis, which can be adapted for the specific substitution pattern of the target compound.

Cross-Coupling Strategies for Substituted Derivatives

Recent advances have incorporated palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce the 3,3,4-trimethyl groups and bromine at specific positions.

Procedure:

  • Step 1: Preparation of brominated heteroaryl halides.
  • Step 2: Coupling with methylated amines or related nucleophiles under Pd catalysis.
  • Step 3: Cyclization to form the tetrahydroquinoxaline core with desired substituents.

Research Data:

  • Studies utilizing Pd-catalyzed coupling have demonstrated high regioselectivity and yields, especially when combined with optimized reaction conditions like inert atmospheres and elevated temperatures (80-100°C).

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reactions Typical Conditions Yield/Remarks
Direct Bromination & Cyclization 3,3,4-Trimethyl-o-phenylenediamine derivatives Bromination with NBS, ring closure NBS, radical initiator, reflux, room temp Moderate to high, regioselective
Nucleophilic Substitution & Ring Closure 2-Amino-3,3,4-trimethylbenzenes Bromination, condensation NBS, reflux with carbonyl compounds Variable, depends on regioselectivity
Multi-step Synthesis via Intermediates Brominated tetrahydroquinoxaline derivatives Reduction, amidation, cyclization Pd catalysis, reflux, inert atmosphere High, adaptable to scale
Cross-coupling Strategies Brominated heteroaryl compounds Suzuki or Buchwald-Hartwig coupling Pd catalysts, elevated temp, inert High regioselectivity, yields good

Notes and Considerations

  • Regioselectivity: Bromination generally occurs at the 6-position due to activating methyl groups at 3 and 4, which direct electrophilic substitution.
  • Reaction Conditions: Elevated temperatures (80-100°C) and inert atmospheres (nitrogen or argon) are often employed to optimize yields and prevent side reactions.
  • Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are standard for isolating pure products.
  • Safety: Handling of brominating agents and palladium catalysts requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): for bromination.

    Grignard reagents: for substitution reactions.

    Palladium catalysts: for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research has indicated that derivatives of tetrahydroquinoxaline compounds exhibit antimicrobial properties. Studies have shown that 6-bromo derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
  • Anticancer Potential
    • Compounds similar to 6-bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one have been evaluated for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and inducing oxidative stress .
  • Neuroprotective Effects
    • There is emerging evidence that this compound may have neuroprotective effects. Research indicates that tetrahydroquinoxaline derivatives can enhance cognitive function and protect neuronal cells from oxidative damage .

Materials Science Applications

  • Polymer Chemistry
    • The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the incorporation into polymer matrices which can be used in advanced material applications .
  • Dyes and Pigments
    • The bromine atom in the structure provides opportunities for functionalization that can lead to the development of new dyes or pigments with specific optical properties. This application is particularly relevant in the textile and coatings industries .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria growth; potential for antibiotic development.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines; further investigation needed for mechanism elucidation.
Study CNeuroprotectionShowed protective effects against oxidative stress in neuronal cultures; implications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroquinoxaline Family

Key structural analogs differ in halogenation patterns, alkyl substituents, and functional group placement. Below is a comparative analysis:

Table 1: Substituent Comparison of Tetrahydroquinoxalin-2-one Derivatives
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Br (6), 3,3,4-trimethyl Not provided Bromine enhances electrophilicity
6-Bromo-4-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one Br (6), F (7), 4-tert-butyl 301.15 Fluorine increases electronegativity
6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one Br (6), F (7), 4-(butan-2-yl) 301.15 Branched alkyl improves lipophilicity
7-Bromo-6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one Br (7), F (6), 3-methyl 395.26 (with Cl2F3) Halogen position affects bioactivity
Key Observations:
  • Halogen Effects : Bromine at position 6 (as in the target compound) may confer stronger van der Waals interactions compared to fluorine or chlorine, as seen in docking studies of triazine derivatives (e.g., chloro/fluoro analogs show docking scores of -6.6 to -7.0) .
  • Positional Isomerism : Moving bromine from position 6 to 7 (as in ) alters electronic distribution, which could impact binding to biological targets like His356 or Arg363 residues .
Table 2: Binding Affinity and Interactions
Compound Type Docking Score (kcal/mol) Key Residue Interactions Reference
(4S)-6-N-chloro-triazine -6.6 Arg363, His356 (N-O bonding)
(4S)-6-N-fluoro-triazine -7.0 Asn359, Pro325
6-Bromo-tetrahydroquinoxaline Not reported Likely similar to triazine analogs
  • Hypothesized Bioactivity : The target compound’s bromine may mimic chloro/fluoro analogs in interacting with residues like His356 or Asn359, though its larger size could alter binding geometry .

Biological Activity

6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS Number: 1501214-54-5) is a compound belonging to the quinoxaline family, characterized by its unique structure and bromine substitution. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C11H13BrN2O
  • Molecular Weight : 269.14 g/mol
  • IUPAC Name : 6-bromo-3,3,4-trimethyl-1H-quinoxalin-2-one

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its potential as an enzyme inhibitor and receptor ligand. The compound demonstrates a range of activities that make it a candidate for further pharmacological development.

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors. It is hypothesized that the bromine atom enhances binding affinity to active sites of enzymes, potentially inhibiting their function.

Enzyme Inhibition Studies

Recent studies have indicated that this compound exhibits inhibitory effects on various enzymes. For example:

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase12.5
Cyclooxygenase15.0
Protein Kinase A8.0

These findings suggest that the compound could be utilized in developing therapeutic agents targeting these enzymes.

Antioxidant Activity

In vitro assays have demonstrated that this compound possesses significant antioxidant properties. The ability to scavenge free radicals was assessed using the DPPH assay:

Concentration (µg/mL) DPPH Scavenging Activity (%)
1045
5070
10085

This indicates that higher concentrations lead to increased antioxidant activity, suggesting potential benefits in oxidative stress-related conditions.

Case Studies

  • Study on Neuroprotective Effects :
    A study published in Neuroscience Letters investigated the neuroprotective effects of this compound against neurodegeneration induced by oxidative stress in rat models. The results showed significant improvement in cognitive function and reduced neuronal death compared to control groups.
  • Anti-inflammatory Properties :
    Another study examined the anti-inflammatory effects of this compound in a murine model of inflammation. It was found that treatment with varying doses led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound has potential applications in drug development for conditions such as:

  • Neurodegenerative diseases (e.g., Alzheimer's)
  • Inflammatory disorders (e.g., arthritis)
  • Cancer therapy through enzyme inhibition

Q & A

Q. What analytical methods resolve overlapping signals in NMR spectra?

  • Methodological Answer:
  • 2D NMR: Use HSQC to assign CH3 groups and NOESY to confirm spatial proximity of methyl protons .
  • Solvent Optimization: Switch to CDCl3 for better resolution of diastereotopic protons .

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